
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide, also known as SNS-032, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound has been studied for its potential to inhibit cell growth and proliferation, making it a promising candidate for cancer therapy. In
Mécanisme D'action
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in cell cycle regulation. Specifically, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide inhibits CDK9, which is involved in the regulation of transcription. By inhibiting CDK9, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide prevents the transcription of genes that are necessary for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is its specificity for CDK9, which allows for targeted inhibition of cell growth and proliferation. However, one limitation of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide. One area of interest is the development of more soluble analogs of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide that can be administered in vivo. Another area of interest is the potential use of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide in combination with other anti-cancer agents to enhance their efficacy. Finally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide and their potential therapeutic applications.
In conclusion, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its specificity for CDK9 makes it a promising candidate for cancer therapy, and its anti-inflammatory and neuroprotective effects suggest potential applications in other areas of medicine. Further research is needed to fully understand the potential of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide and to develop more effective analogs for use in vivo.
Méthodes De Synthèse
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 6-chloronicotinic acid with N-methyl-N-(pentan-3-yl)amine to form the corresponding amide intermediate. The second step involves the reaction of the amide intermediate with thionyl chloride to form 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including multiple myeloma, acute lymphoblastic leukemia, and non-small cell lung cancer. 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has also been studied for its potential to sensitize cancer cells to radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
6-chloro-N-methyl-N-pentan-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-10(5-2)15(3)12(16)9-6-7-11(13)14-8-9/h6-8,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHMZJQSYFGKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C)C(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

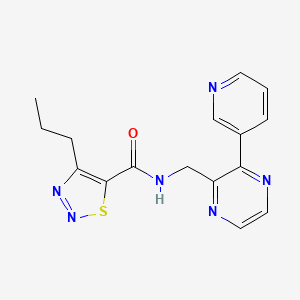
![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)
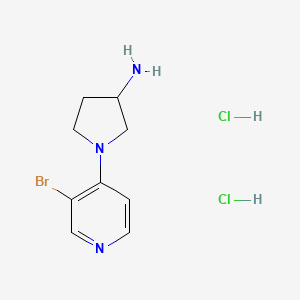
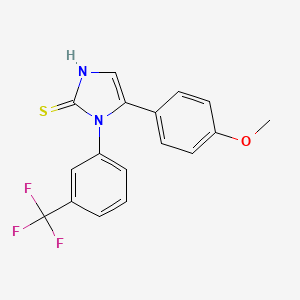

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
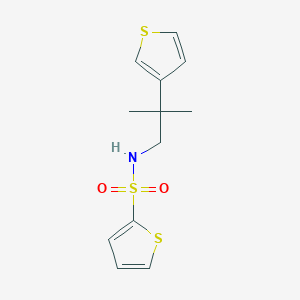
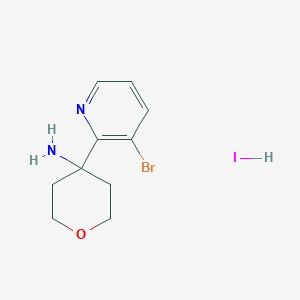
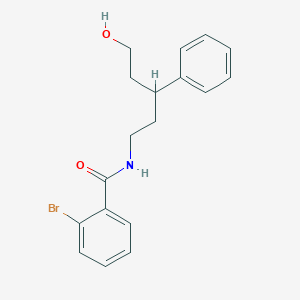
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide](/img/structure/B2436914.png)


![N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2436917.png)